REACTION_CXSMILES
|
[CH:1]([C:3]1[CH:8]=[C:7]([CH3:9])[N:6]=[C:5]([C:10]([O:12][CH3:13])=[O:11])[CH:4]=1)=[O:2].[OH:14]OS([O-])=O.[K+].Cl.O>CN(C=O)C>[CH3:13][O:12][C:10]([C:5]1[CH:4]=[C:3]([CH:8]=[C:7]([CH3:9])[N:6]=1)[C:1]([OH:14])=[O:2])=[O:11] |f:1.2|
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Name
|
|
Quantity
|
216 mg
|
Type
|
reactant
|
Smiles
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C(=O)C1=CC(=NC(=C1)C)C(=O)OC
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Name
|
|
Quantity
|
790 mg
|
Type
|
reactant
|
Smiles
|
OOS(=O)[O-].[K+]
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
|
the aqueous layer was extracted with EtOAc (3×)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined extracts were dried over Na2SO4
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Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The desired product (2-(methoxycarbonyl)-6-methylisonicotinic acid) was used in the next reaction without further purification
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
COC(=O)C=1C=C(C(=O)O)C=C(N1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |